molecular formula C20H15F B14746664 Benz(a)anthracene, 7,12-dimethyl-8-fluoro- CAS No. 2023-60-1

Benz(a)anthracene, 7,12-dimethyl-8-fluoro-

Cat. No.: B14746664
CAS No.: 2023-60-1
M. Wt: 274.3 g/mol
InChI Key: LPUIOFMNAMJTCW-UHFFFAOYSA-N
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Description

Benz(a)anthracene, 7,12-dimethyl-8-fluoro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H15F. This compound is a derivative of benz(a)anthracene, where two methyl groups and one fluorine atom are substituted at the 7, 12, and 8 positions, respectively. PAHs like benz(a)anthracene are known for their presence in fossil fuels and their potential carcinogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz(a)anthracene, 7,12-dimethyl-8-fluoro- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl and fluoroalkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene, 7,12-dimethyl-8-fluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Partially hydrogenated benz(a)anthracene derivatives.

    Substitution: Nitrobenz(a)anthracene, sulfonated benz(a)anthracene.

Scientific Research Applications

Benz(a)anthracene, 7,12-dimethyl-8-fluoro- has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of PAHs.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.

    Medicine: Explored for its role in the development of cancer models in laboratory settings, aiding in the study of carcinogenesis and the testing of anti-cancer drugs.

    Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of benz(a)anthracene, 7,12-dimethyl-8-fluoro- involves its metabolic activation by cytochrome P450 enzymes in the liver. This activation leads to the formation of reactive intermediates, such as epoxides and dihydrodiols, which can covalently bind to DNA, causing mutations and initiating carcinogenesis. The compound’s interaction with specific molecular targets, such as the aryl hydrocarbon receptor (AhR), further modulates its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without the methyl and fluoro substitutions.

    7,12-Dimethylbenz(a)anthracene: A similar compound with only methyl substitutions at the 7 and 12 positions.

    8-Fluorobenz(a)anthracene: A derivative with a fluorine substitution at the 8 position.

Uniqueness

Benz(a)anthracene, 7,12-dimethyl-8-fluoro- is unique due to the combined presence of methyl and fluoro groups, which can significantly alter its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts. The fluorine atom, in particular, can influence the compound’s electronic properties and its interactions with biological targets.

Properties

CAS No.

2023-60-1

Molecular Formula

C20H15F

Molecular Weight

274.3 g/mol

IUPAC Name

8-fluoro-7,12-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H15F/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16/h3-11H,1-2H3

InChI Key

LPUIOFMNAMJTCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)F

Origin of Product

United States

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